Fipamezole
Overview
Description
Fipamezole is a small molecule drug that has been investigated for its potential therapeutic effects in treating neurological disorders, particularly Parkinson’s disease. It is known for its role as an adrenergic receptor alpha-2 antagonist, which means it can block the action of certain neurotransmitters in the brain .
Preparation Methods
The preparation of Fipamezole involves several synthetic routes and reaction conditions. One of the methods includes the preparation of its pharmaceutically acceptable salts and intermediates. The process involves intermediate compounds of specific formulas and their preparation methods . The industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Fipamezole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown promise in reducing levodopa-induced dyskinesias in patients with Parkinson’s disease . Additionally, it has been investigated for its effects on neurogenic orthostatic hypotension and multiple system atrophy . The compound’s ability to modulate adrenergic receptors makes it a valuable tool in studying various neurological and cardiovascular diseases .
Mechanism of Action
The mechanism of action of Fipamezole involves its role as an adrenergic receptor alpha-2 antagonist. By blocking these receptors, this compound can modulate the release of neurotransmitters such as norepinephrine, which plays a crucial role in regulating various physiological functions. This modulation helps in reducing symptoms associated with neurological disorders, particularly those related to motor control and blood pressure regulation .
Comparison with Similar Compounds
Fipamezole is unique in its specific targeting of adrenergic receptor alpha-2. Similar compounds include other adrenergic receptor antagonists such as idazoxan and atipamezole. this compound’s distinct chemical structure and pharmacological profile set it apart from these compounds.
Properties
IUPAC Name |
5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUAWAUCNFBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869997 | |
Record name | Fipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150586-58-6 | |
Record name | Fipamezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fipamezole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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